![molecular formula C8H7BrN2O B13667124 (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by a hydroxymethylation reaction. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 5-bromo-1H-pyrrolo[2,3-c]pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation: Conversion to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-methyl.
Applications De Recherche Scientifique
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as a building block for constructing more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-cancer properties due to its ability to inhibit specific signaling pathways.
Material Science: Explored for use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The biological activity of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
- 1H-pyrrolo[2,3-c]pyridine derivatives
Uniqueness
Compared to its analogs, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which can be further functionalized to enhance its biological activity or modify its physicochemical properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 |
Clé InChI |
VUBAYTCVHMBCDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=CN=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
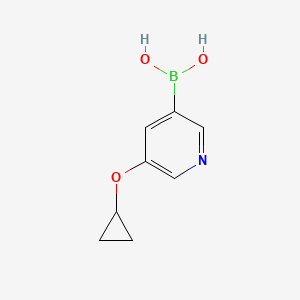
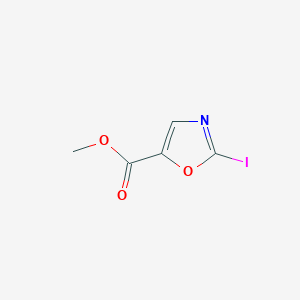
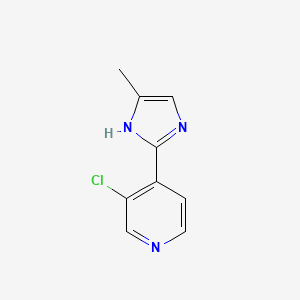
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)



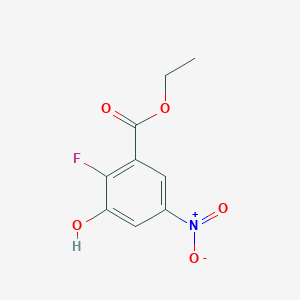
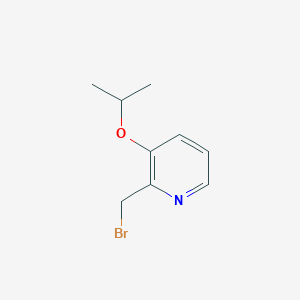
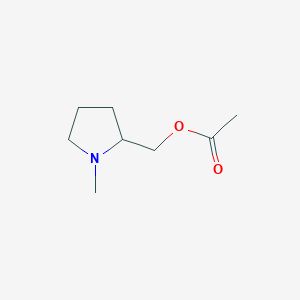
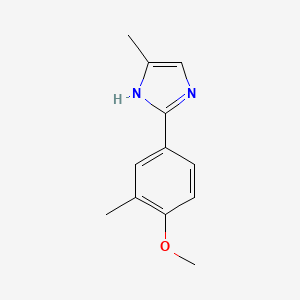
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
